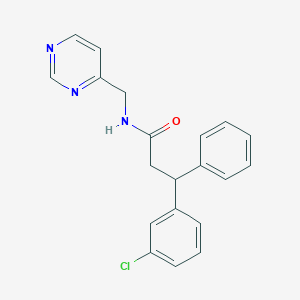
3-(3-chlorophenyl)-3-phenyl-N-(4-pyrimidinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-3-phenyl-N-(4-pyrimidinylmethyl)propanamide, commonly known as CPNP, is a chemical compound that belongs to the class of NMDA receptor antagonists. It was first synthesized in 1994 by a group of researchers led by Dr. David Lodge at the University of North Carolina. Since then, CPNP has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
CPNP binds to the NMDA receptor at the same site as glutamate, but with a higher affinity. This binding prevents the activation of the receptor by glutamate, leading to a decrease in NMDA receptor-mediated synaptic transmission. This, in turn, can have a range of effects on neuronal function, including changes in synaptic plasticity, neuronal excitability, and cell survival.
Biochemical and Physiological Effects:
CPNP has been shown to have a range of biochemical and physiological effects in various cell types and animal models. For example, CPNP has been shown to reduce the release of glutamate from neurons, increase the expression of certain genes involved in synaptic plasticity, and protect neurons from oxidative stress. These effects suggest that CPNP may have potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPNP as a research tool is its high selectivity for NMDA receptors. This allows researchers to specifically investigate the role of these receptors in various physiological processes without affecting other neurotransmitter systems. However, CPNP also has some limitations, including its relatively low potency compared to other NMDA receptor antagonists and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on CPNP. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of CPNP. Another area of interest is the investigation of the therapeutic potential of CPNP and related compounds in various neurological disorders. Finally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of CPNP and how these effects may be exploited for therapeutic purposes.
Synthesemethoden
The synthesis of CPNP involves several steps, starting with the reaction of 3-chlorobenzyl chloride with phenylmagnesium bromide, followed by the addition of 4-(aminomethyl)pyrimidine. The resulting intermediate is then reacted with 3-phenylpropanoyl chloride to yield CPNP. The overall yield of this process is around 25%, and the purity of the final product can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
CPNP has been used in various scientific studies, primarily as a tool to investigate the role of NMDA receptors in the brain. NMDA receptors are involved in many important physiological processes, including learning and memory, synaptic plasticity, and neuroprotection. CPNP acts as a competitive antagonist of NMDA receptors, meaning it blocks the binding of the neurotransmitter glutamate to these receptors.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-17-8-4-7-16(11-17)19(15-5-2-1-3-6-15)12-20(25)23-13-18-9-10-22-14-24-18/h1-11,14,19H,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUOFGCATUPCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NC=NC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6095536.png)
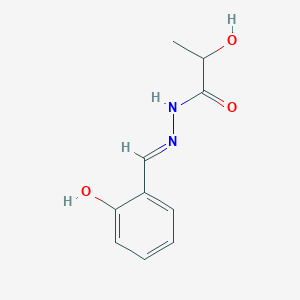
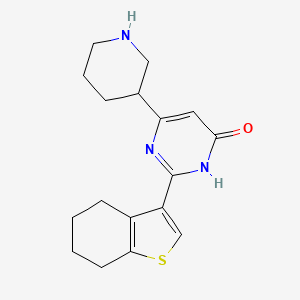
![7-methyl-3-(2-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6095562.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6095587.png)
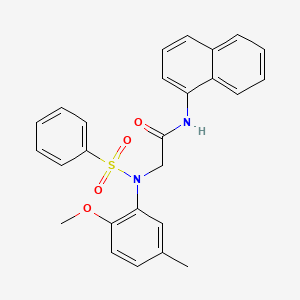
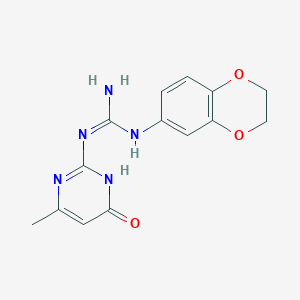
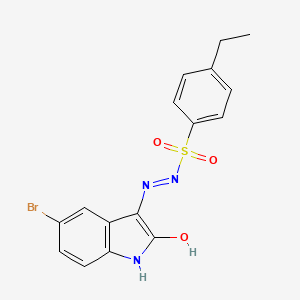
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide](/img/structure/B6095604.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6095612.png)
![N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6095618.png)
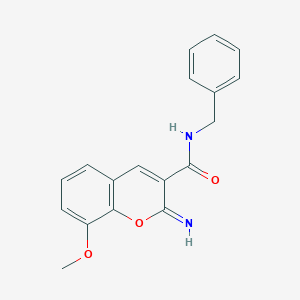
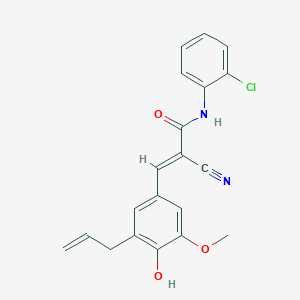
![4-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6095645.png)
